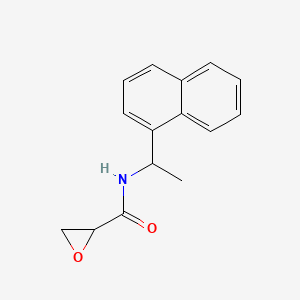![molecular formula C10H20N2 B2460001 1,4-Diazaspiro[5.6]dodecane CAS No. 14277-81-7](/img/structure/B2460001.png)
1,4-Diazaspiro[5.6]dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds involves unactivated yne-en-ynes reacting with a range of substituted aryl halides in the presence of Pd (OAc) 2 –PPh 3 . Three carbon–carbon bonds are formed in this domino reaction, which involves highly regioselective C–C coupling and spiro scaffold steps .Molecular Structure Analysis
1,4-diazaspiro[5.6]dodecane-3,5-dione contains total 31 bond(s); 15 non-H bond(s), 2 multiple bond(s), 2 double bond(s), 1 six-membered ring(s), 1 seven-membered ring(s), 1 secondary amine(s) (aliphatic), and 1 imide(s) (-thio) .Chemical Reactions Analysis
In a study, three systems were inspected, i.e., dodecane–silica (System 1—S1), silica–H 2 O–dodecane–silica (System 2—S2) and silica–CO 2 –dodecane–silica (System 3—S3). Dodecane and hydroxylated silica are used to approximate oil and caprock, respectively .Physical And Chemical Properties Analysis
1,4-Diazaspiro[5.6]dodecane is a chemical compound with a unique spirocyclic structure. More information like chemical properties, melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information, customs codes can be found .Applications De Recherche Scientifique
Synthesis of Novel Spiro Scaffolds for Drug Discovery
1,4-Diazaspiro[5.6]dodecane is integral in the synthesis of novel spiro scaffolds, inspired by natural products such as histrionicotoxins. These scaffolds are designed for ease of conversion to lead generation libraries in drug discovery, utilizing amide formation or reductive amination procedures. The synthesis of related diazaspiro ring systems, including 1,9-diazaspiro[5.5]undecane and 3,7-diazaspiro[5.6]dodecane, involves ring-closing metathesis (RCM) as a key step. This process contributes to the efficient production of these compounds for potential pharmaceutical applications (Jenkins et al., 2009).
Bioactivity and Synthesis in Therapeutic Applications
1,4-Diazaspiro[5.6]dodecane and its derivatives, such as 1,9-diazaspiro[5.5]undecanes, exhibit potential therapeutic properties. These compounds have been investigated for the treatment of various disorders including obesity, pain, immune system disorders, cell signaling issues, cardiovascular problems, and psychotic disorders. Their synthesis and bioactivity have been a focal point of research, highlighting their significance in the development of new treatments (Blanco‐Ania et al., 2017).
Photophysical Studies and Solvatochromic Analysis
1,4-Diazaspiro[5.6]dodecane derivatives have been synthesized and subjected to photophysical studies and solvatochromic analysis. These studies are crucial in understanding the optical and electronic properties of these compounds, which can be applied in various scientific fields such as material science and photodynamic therapy. The research explores the solvent effect on the spectral properties of these compounds, offering insights into their behavior in different environments (Aggarwal & Khurana, 2015).
Catalyst-Free Synthesis in Heterocycle Chemistry
The catalyst-free synthesis of nitrogen-containing spiro heterocycles, including 2,4-diazaspiro[5.5]undecane derivatives, has been achieved through a double Michael addition reaction. This method emphasizes the importance of 1,4-Diazaspiro[5.6]dodecane in facilitating efficient and environmentally friendly synthetic routes in organic chemistry, particularly in the creation of heterocyclic compounds (Aggarwal et al., 2014).
Anticonvulsant Profiles in Pharmaceutical Research
Certain diazaspiro derivatives, including 1,4-Diazaspiro[5.6]dodecane, have been synthesized and evaluated for their anticonvulsant potential. The investigation into these compounds contributes to the development of new anticonvulsant drugs, showcasing the compound's relevance in neuropharmacology and drug design (Aboul-Enein et al., 2014).
Safety And Hazards
This paper aims to provide an overview of 1,4-Diazaspiro[5.6]dodecane, including its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in.
Orientations Futures
Anticonvulsant potential of certain new 6-aryl-9-substituted-6,9-diazaspiro [4.5]decane-8,10-diones ( 6a – l) and 1-aryl-4-substituted-1,4-diazaspiro [5.5]undecane-3,5-diones ( 6m – x) are reported . This suggests that the thiazolidin-4-one moiety could be a promising platform for designing anti-ulcer agents .
Propriétés
IUPAC Name |
1,4-diazaspiro[5.6]dodecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-4-6-10(5-3-1)9-11-7-8-12-10/h11-12H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIUFYFTVOIKCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CNCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazaspiro[5.6]dodecane | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

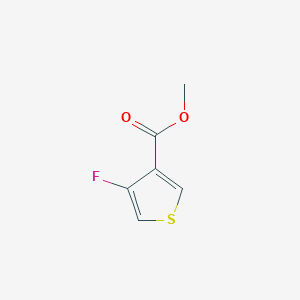
![6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2459920.png)
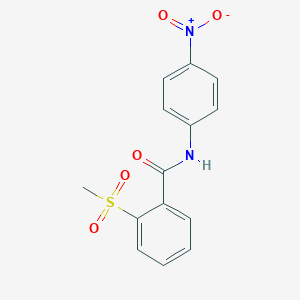
![2-phenyl-2-(trifluoromethyl)-2,3,7,8-tetrahydropyrimido[2,1-b][1,3,5]thiadiazin-4(6H)-one](/img/structure/B2459923.png)
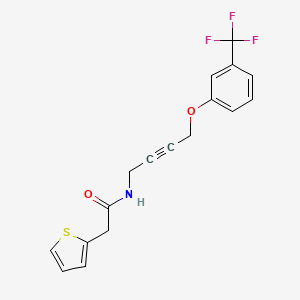
![[1-(6-Bromoquinazolin-2-yl)piperidin-3-yl]methanol](/img/structure/B2459927.png)
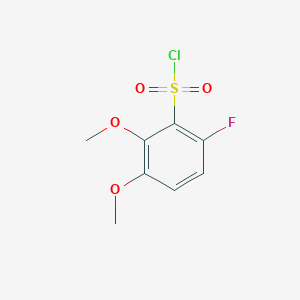
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2459931.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide](/img/structure/B2459932.png)
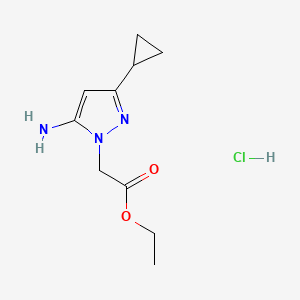
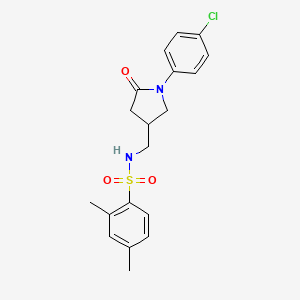
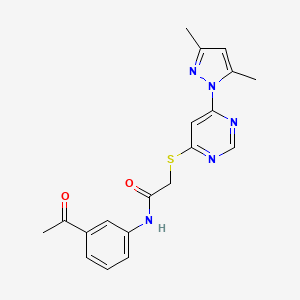
![3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B2459939.png)
